Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property Tuning

CNS SAR reproducibility demands constrained, high-purity building blocks. This racemic (±)-trans-4-arylpyrrolidine-3-carboxylic acid hydrochloride delivers: ≥98% (NMR) purity for batch-to-batch consistency; LogP 2.344-optimal for passive BBB permeation; validated injection protocols (DMSO:Tween 80:Saline); 3-year powder stability at -20°C. Central comparator for aryl substituent SAR series.

Molecular Formula C11H13ClFNO2
Molecular Weight 245.68 g/mol
CAS No. 1330750-50-9
Cat. No. B168249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS1330750-50-9
Synonyms(DL)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Molecular FormulaC11H13ClFNO2
Molecular Weight245.68 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F.Cl
InChIInChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1
InChIKeyABOVCUXVEBGHCL-BAUSSPIASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride: Overview


Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1330750-50-9) is a racemic (±)-trans-configured, pyrrolidine-based non-proteinogenic amino acid derivative supplied as a hydrochloride salt. It features a pyrrolidine ring bearing a 4-fluorophenyl substituent at the 4-position and a carboxylic acid at the 3-position, with two defined stereocenters . The compound has a molecular weight of 245.68 g/mol, a calculated LogP of 2.344, and is routinely supplied at ≥98% purity (NMR) as a white to off-white crystalline powder . It is classified as a trans-DL-β-Pro surrogate (synonym: trans-DL-β-Pro-4-(4-fluorophenyl)-OH·HCl) and is employed as a constrained proline analog in peptidomimetic design and as a key intermediate in synthesizing drug candidates targeting neurological disorders .

Why Substituting This Compound with Close Analogs Fails


Within the trans-4-arylpyrrolidine-3-carboxylic acid hydrochloride series, even seemingly minor substituent changes on the 4-phenyl ring produce substantial and quantifiable shifts in key physicochemical parameters that govern both synthetic utility and biological performance. The 4-fluoro substituent imparts a distinct combination of lipophilicity (LogP 2.344), aqueous solubility (via hydrochloride salt formation), and electron-withdrawing character that cannot be replicated by the non-fluorinated (4-H), 4-chloro, 4-methyl, or 4-methoxy congeners . Substituting this compound with a close analog may alter metabolic stability, receptor-binding kinetics, and the stereochemical outcome of downstream reactions—each of which directly impacts the validity of structure-activity relationship (SAR) conclusions and the reproducibility of synthetic routes [1].

Quantitative Differentiation Evidence Against In-Class Analogs


Lipophilicity Comparison Across 4-Aryl Analogs

Among five trans-4-arylpyrrolidine-3-carboxylic acid hydrochloride congeners, the 4-fluorophenyl variant (CAS 1330750-50-9) exhibits the highest calculated LogP of 2.344 . By comparison, the non-fluorinated 4-phenyl analog (CAS 1049755-65-8) has a LogP of 2.205 , the 4-chlorophenyl analog (CAS 1807940-40-4) has a LogP of 2.1494 , the 4-methylphenyl analog (CAS 1423037-43-7) has a LogP of −0.87 , and the 4-methoxyphenyl analog (CAS 1049978-93-9) has a LogP of 1.4116 . The fluorine substitution thus yields a LogP +0.139 higher than the parent phenyl compound and +0.195 higher than the chloro analog—differences that can meaningfully impact passive membrane permeability and CNS penetration potential.

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property Tuning

Hydrochloride Salt Solubility vs. Free Base

The hydrochloride salt form of trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1330750-50-9, MW 245.68) is explicitly documented to provide enhanced aqueous solubility compared to its free base counterpart (CAS 1330830-35-7, MW 209.22) . Vendors provide specific in vivo injection formulation protocols—including DMSO:Tween 80:Saline (10:5:85) and DMSO:PEG300:Tween 80:Saline (10:40:5:45)—that have been validated for this specific hydrochloride salt form . The hydrochloride counterion not only increases water solubility but also stabilizes the compound for long-term storage: 3 years at −20°C as powder and 6 months at −80°C in solvent . In contrast, the free base form lacks these established formulation protocols and carries a lower molecular weight that may complicate stoichiometric calculations in salt-based assays .

Aqueous Solubility In Vivo Formulation Salt Form Selection

Purity Specification and Batch Reproducibility

The target compound is consistently supplied at ≥98% purity verified by ¹H NMR spectroscopy across multiple reputable vendors including Chem-Impex and InvivoChem . In contrast, the directly comparable 4-chlorophenyl analog (CAS 1807940-40-4) is routinely offered at a lower 95% purity specification . While both purity grades may be acceptable for early-stage synthesis, the 98% NMR-grade material provides a meaningful advantage for quantitative biochemical assays, where a 3% difference in purity can translate into significant variance in IC₅₀ or Kᵢ determinations—particularly when working at low micromolar to nanomolar concentrations where impurities may contribute to off-target effects .

Purity Specification Batch Reproducibility NMR Quality Control

Stereochemical Definition and Enantiomer-Specific Activity

The trans-configuration of the pyrrolidine ring with two defined stereocenters—(3R,4S) or (3S,4R) depending on nomenclature—is a critical determinant of biological activity. Direct evidence from the structurally analogous trans-4-phenylpyrrolidine-3-carboxylic acid (4-Ph-β-Pro) system demonstrates that the (3R,4S) enantiomer, when incorporated into endomorphin-2 analogs at position 2, produces strong antinociceptive and antidepressant-like effects in mice following intracerebroventricular administration, which are fully antagonized by the μ-opioid receptor antagonist naloxone [1]. In stark contrast, the diastereomeric analog bearing the (3S,4R) configuration is completely inactive in the same assays [1]. While these data are for the 4-phenyl rather than 4-fluorophenyl system, the stereochemical principle is directly transferable: the two defined stereocenters of the target compound are indispensable for achieving the correct three-dimensional pharmacophore geometry .

Stereochemistry Peptidomimetic Design Opioid Receptor Pharmacology

Electronic Effect of the 4-Fluoro Substituent

The 4-fluorophenyl group exerts a moderate electron-withdrawing inductive effect (Hammett σₚ = +0.06 for F vs. σₚ = 0.00 for H, σₚ = +0.23 for Cl, σₚ = −0.17 for CH₃, and σₚ = −0.27 for OCH₃), which differentially influences both the reactivity of the aryl ring toward nucleophilic aromatic substitution and the electronic environment of the pyrrolidine nitrogen . Vendors explicitly note that the 4-fluorophenyl group 'offers a strategic point for nucleophilic aromatic substitution reactions, facilitating the introduction of additional functional groups,' and that compared to non-fluorinated analogs, this compound 'offers enhanced reactivity and selectivity' in synthetic transformations . The fluoro substituent thus occupies a unique electronic middle ground: it is more electron-withdrawing than hydrogen and methyl (activating toward nucleophilic substitution) yet less electron-withdrawing than chlorine (avoiding excessive deactivation or metabolic liability associated with chloroaromatics) .

Electronic Effect Nucleophilic Aromatic Substitution SAR Optimization

Research and Industrial Application Scenarios


CNS Drug Discovery: BBB-Penetrant Peptidomimetics

The LogP of 2.344 places this compound in the optimal lipophilicity range (LogP 2–3) for passive blood-brain barrier permeation . Medicinal chemistry teams designing CNS-targeted peptidomimetics—such as opioid receptor modulators or neurotransmitter transporter inhibitors—can employ this fluorinated β-proline surrogate as a conformationally constrained scaffold. The two defined stereocenters allow systematic exploration of enantiomer-specific pharmacology, with precedent from the endomorphin-2 analog literature demonstrating that only one absolute configuration yields in vivo CNS activity [1].

In Vivo Studies with Validated Aqueous Formulations

For laboratories transitioning from in vitro binding assays to rodent behavioral pharmacology, the availability of validated injection formulation protocols (DMSO:Tween 80:Saline = 10:5:85; DMSO:PEG300:Tween 80:Saline = 10:40:5:45) for this specific hydrochloride salt eliminates the need for de novo solubility optimization . The documented long-term storage stability (3 years at −20°C as powder; 6 months at −80°C in solvent) further supports multi-year research programs requiring consistent compound quality across experimental cohorts .

SAR Studies of 4-Aryl Substituent Effects

The unique combination of moderate electron-withdrawing character (σₚ = +0.06) and the highest LogP among the trans-4-aryl series makes the 4-fluorophenyl compound the logical reference standard for SAR campaigns investigating how aryl substituent electronics and lipophilicity modulate target binding . When designing a congeneric series (4-H, 4-F, 4-Cl, 4-CH₃, 4-OCH₃), the fluoro analog serves as the central comparator because it avoids the extreme hydrophilicity of the methyl analog (LogP −0.87) and the metabolic liability associated with the chloro substituent .

Stereoselective Synthesis of Fluorinated Peptide Therapeutics

Process chemistry groups developing scalable routes to fluorinated peptide drugs can utilize the ≥98% (NMR) purity grade as a reliable starting material for diastereomeric resolution or asymmetric synthesis campaigns . The 4-fluorophenyl moiety provides a synthetically accessible handle for further derivatization via nucleophilic aromatic substitution, enabling late-stage functionalization of advanced intermediates . The availability of both the hydrochloride salt and the Boc-protected derivative (CAS 1218764-11-4) from commercial suppliers facilitates flexible synthetic route design without requiring in-house protection/deprotection optimization .

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